Mosapride
Overview
Description
Mosapride is a gastroprokinetic agent that acts as a selective serotonin 5-HT4 receptor agonist. It is primarily used to stimulate gastric motility and accelerate gastric emptying throughout the gastrointestinal tract. This compound is commonly prescribed for the treatment of gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .
Mechanism of Action
Target of Action
Mosapride primarily targets the 5-HT4 receptors . These receptors are part of the serotonin receptor family and are predominantly found in the gastrointestinal tract . The major active metabolite of this compound, known as M1, additionally acts as a 5-HT3 antagonist .
Mode of Action
This compound, as a 5-HT4 receptor agonist , stimulates these receptors in the gastrointestinal nerve plexus . This stimulation increases the release of acetylcholine , a neurotransmitter that plays a crucial role in muscle contraction . The increased acetylcholine release results in the enhancement of gastrointestinal motility and gastric emptying . The metabolite M1, acting as a 5-HT3 antagonist, further aids in accelerating gastric emptying .
Biochemical Pathways
The activation of 5-HT4 receptors by this compound leads to an increase in the release of acetylcholine. This neurotransmitter then interacts with muscarinic receptors on the smooth muscle cells in the gastrointestinal tract, leading to muscle contraction and thus, enhanced gastrointestinal motility . The overall effect is an acceleration of gastric emptying throughout the whole of the gastrointestinal tract .
Pharmacokinetics
It is known that this compound is subject to first-pass metabolism, which can affect its bioavailability
Result of Action
The primary result of this compound’s action is the stimulation of gastric motility, which can help alleviate symptoms of various gastrointestinal disorders such as chronic gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . In addition to its prokinetic properties, this compound also exerts anti-inflammatory effects on the gastrointestinal tract and promotes neurogenesis in the gastrointestinal tract, which may prove useful in certain bowel disorders .
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and hence, the effectiveness of the drug. Therefore, this compound is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food)
Biochemical Analysis
Biochemical Properties
Mosapride interacts with the 5HT4 receptors in the gastrointestinal tract . These interactions accelerate gastric emptying throughout the whole of the gastrointestinal tract in humans .
Cellular Effects
This compound exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects . It also promotes neurogenesis in the gastrointestinal tract which may prove useful in certain bowel disorders . The neurogenesis is due to this compound’s effect on the 5-HT4 receptor where it acts as an agonist .
Molecular Mechanism
This compound acts as a selective 5HT4 agonist . This means it binds to the 5HT4 receptors, stimulating them and leading to increased gastrointestinal motility . , blocking the action of serotonin at these receptors.
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance defecation responses . A small study in patients with Parkinson’s disease and multiple system atrophy has suggested a beneficial effect of this compound on constipation .
Metabolic Pathways
It is known that this compound acts as a selective 5HT4 agonist , suggesting it may be involved in serotonin signaling pathways.
Subcellular Localization
Given its role as a gastroprokinetic agent, it is likely that this compound primarily acts at the cell surface, where it interacts with 5HT4 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mosapride involves several steps, starting from 2-chlorotoluene. The initial step involves nitration of 2-chlorotoluene to form 2-chloro-4-nitrotoluene. This intermediate is then subjected to reduction to yield 2-chloro-4-aminotoluene. The next step involves the ethoxylation of 2-chloro-4-aminotoluene to form 4-amino-5-chloro-2-ethoxytoluene. This compound is then reacted with 4-(4-fluorobenzyl)morpholine to produce this compound .
Industrial Production Methods
In industrial settings, this compound citrate is often prepared using wet granulation and tableting methods. The process involves dissolving this compound citrate in a suitable solvent, followed by mixing with excipients such as lactose, microcrystalline cellulose, and polyvinylpolypyrrolidone. The mixture is then granulated, dried, and compressed into tablets .
Chemical Reactions Analysis
Types of Reactions
Mosapride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: The nitro group in the intermediate 2-chloro-4-nitrotoluene is reduced to an amino group during the synthesis of this compound.
Substitution: The ethoxylation step involves a nucleophilic substitution reaction where the ethoxy group is introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically employed.
Substitution: Ethanol or ethyl iodide can be used as the ethoxylating agents under basic conditions.
Major Products
The major products formed from these reactions include the N-oxide derivative of this compound, 2-chloro-4-aminotoluene, and 4-amino-5-chloro-2-ethoxytoluene.
Scientific Research Applications
Mosapride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the kinetics and mechanisms of prokinetic agents.
Biology: this compound is employed in research to understand its effects on gastrointestinal motility and its interaction with serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
Cisapride: Another prokinetic agent that acts as a serotonin 5-HT4 receptor agonist but has been withdrawn from the market due to its cardiac toxicity.
Tegaserod: A selective serotonin 5-HT4 receptor agonist used for the treatment of irritable bowel syndrome with constipation.
Prucalopride: A highly selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.
Uniqueness of Mosapride
This compound is unique in its dual action as a serotonin 5-HT4 receptor agonist and a serotonin 5-HT3 receptor antagonist. This dual mechanism enhances its efficacy in stimulating gastrointestinal motility while minimizing side effects such as cardiac toxicity, which is a concern with other prokinetic agents like cisapride .
Properties
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELFRMCRYSPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048408 | |
Record name | Mosapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112885-41-3 | |
Record name | Mosapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112885-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mosapride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mosapride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11675 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mosapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOSAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8MFJ1C0BY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mosapride citrate is a selective serotonin 5-HT4 receptor agonist. [, , ] Binding to 5-HT4 receptors, primarily located in the enteric nervous system of the gastrointestinal (GI) tract, stimulates the release of acetylcholine. [, ] This acetylcholine release enhances GI motility by increasing the frequency and strength of contractions in the stomach, small intestine, and colon. [, , ]
ANone:
A: While specific stability data is not extensively discussed in the papers, one study explored a bi-coated combination capsule containing this compound and probiotics. [] This formulation aimed to improve this compound's solubility and protect the probiotics from degradation in the acidic environment of the stomach. Differential scanning calorimetry (DSC) suggested that this compound within the polymer coating underwent amorphization or molecular dispersion, potentially enhancing its solubility. [] This study highlights the importance of formulation strategies for optimizing this compound delivery.
ANone:
- Absorption: this compound is primarily absorbed in the small intestine. Food intake significantly affects its absorption rate and extent. []
- Distribution: this compound and its metabolites are widely distributed in various tissues, with the highest concentrations found in the duodenum and cecum. []
- Metabolism: this compound undergoes significant first-pass metabolism, primarily by CYP3A enzymes in the liver. [, ] One major metabolite, des-p-fluorobenzyl this compound (M1), possesses 5-HT3 receptor antagonist activity. []
- Excretion: this compound is excreted through urine, feces, and bile. Interestingly, the metabolite M2 (this compound-N-oxide) represents a significant portion of the excreted dose, particularly in urine. []
ANone:
- In vitro: this compound enhances electrically stimulated contractions in isolated guinea pig ileum preparations. [, , ] It also displays 5-HT4 receptor binding affinity in guinea pig ileum, although weaker than Cisapride. []
- In vivo: Animal studies demonstrate this compound's efficacy in improving gastric emptying in various models, including those with induced gastric emptying delay. [, , , ] Studies in dogs show that this compound, in addition to its prokinetic effects, might offer protection against prednisolone-induced gastric mucosal injury. [] This protective effect might be linked to its ability to improve gastric emptying and reduce the incidence of vomiting. []
ANone: The provided research papers do not discuss resistance mechanisms specifically related to this compound.
ANone: Several analytical methods are employed for this compound analysis:
- HPLC: High-performance liquid chromatography (HPLC) coupled with UV or MS/MS detection is commonly used for quantifying this compound and its metabolites in various matrices, including plasma, pharmaceutical formulations, and tissues. [, , , ]
- TLC: Thin-layer chromatography (TLC) offers a simpler alternative for the simultaneous quantitation of this compound with other drugs in pharmaceutical products. []
ANone:
- Domperidone: Similar to this compound, Domperidone is a dopamine antagonist with prokinetic properties. Studies comparing their efficacy in treating functional dyspepsia yielded mixed results, with some indicating comparable efficacy. [, ]
- Cisapride: While a potent 5-HT4 agonist, Cisapride's use is limited by its potential for serious cardiac side effects. [, ] Studies show that this compound exhibits a more favorable safety profile, particularly regarding cardiac risks. [, ]
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